EGFR-IN-1 hydrochloride

EGFR mutant selectivity T790M resistance covalent inhibitor

Research on gefitinib-resistant NSCLC models is frequently compromised by reversible TKI off-target effects. EGFR-IN-1 hydrochloride (compound 24) is an irreversible, mutant-selective EGFR inhibitor that directly addresses this challenge. - 100-fold selectivity for L858R/T790M over wild-type EGFR, minimizing dose-limiting toxicities. - 4 nM antiproliferative IC50 in H1975 cells; oral bioavailability with >50% p-EGFR suppression for >12 h at 30 mg/kg in xenograft models. - High kinase panel selectivity (100 kinases) reduces confounding off-target effects. Ideal for in vitro/in vivo resistance studies.

Molecular Formula C28H31ClN6O4
Molecular Weight 551.0 g/mol
Cat. No. B15144342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-1 hydrochloride
Molecular FormulaC28H31ClN6O4
Molecular Weight551.0 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.Cl
InChIInChI=1S/C28H30N6O4.ClH/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);1H
InChIKeySDTFYMHVYLJYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-1 hydrochloride: Mutant-Selective EGFR Inhibitor


EGFR-IN-1 hydrochloride (compound 24) is an orally bioavailable, irreversible, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) kinase that specifically targets the gefitinib-resistant L858R/T790M double mutant [1]. It belongs to the 7-oxopyrido[2,3-d]pyrimidine class of covalent EGFR inhibitors and exhibits 100-fold selectivity for the mutant form over wild-type EGFR [1]. The compound demonstrates potent antiproliferative activity in NSCLC cell lines harboring the L858R/T790M mutation and has favorable in vivo pharmacokinetic properties [1].

EGFR-IN-1 hydrochloride vs. First-Generation EGFR TKIs


Generic substitution of EGFR inhibitors is not scientifically valid because the T790M gatekeeper mutation confers acquired resistance to first-generation reversible TKIs such as gefitinib and erlotinib, which exhibit IC50 values in the micromolar range against L858R/T790M-harboring cells [1][2]. In contrast, irreversible, mutant-selective inhibitors like EGFR-IN-1 hydrochloride maintain low-nanomolar potency against the double mutant while sparing wild-type EGFR, thereby reducing dose-limiting toxicities associated with wild-type EGFR inhibition [1]. The substantial difference in biochemical and cellular potency between reversible first-generation agents and covalent mutant-selective inhibitors precludes their interchangeability in preclinical studies focused on T790M-mediated resistance.

EGFR-IN-1 hydrochloride: Potency, Selectivity & In Vivo Efficacy


L858R/T790M Selectivity Over Wild-Type EGFR

EGFR-IN-1 hydrochloride demonstrates 100-fold selectivity for the gefitinib-resistant EGFR L858R/T790M double mutant over wild-type EGFR in biochemical kinase inhibition assays [1]. This selectivity is critical for sparing wild-type EGFR-driven toxicities commonly observed with pan-EGFR inhibitors.

EGFR mutant selectivity T790M resistance covalent inhibitor

Antiproliferative Potency in H1975 NSCLC Cells

In a 72-hour proliferation assay at 10 μM, EGFR-IN-1 hydrochloride inhibited H1975 (L858R/T790M) cell growth with an IC50 of 4 nM [1]. By cross-study comparison, gefitinib, a first-generation reversible EGFR TKI, exhibits an IC50 of 32.3 μM in the same cell line [2], representing an approximately 8,000-fold difference in potency. Osimertinib, a third-generation mutant-selective inhibitor, shows an IC50 of 15 nM in H1975 cells [3].

NSCLC antiproliferative activity H1975 cell line

EGFR Phosphorylation Inhibition in Mutant Cells

EGFR-IN-1 hydrochloride suppresses phosphorylated EGFR (p-EGFR) in H1975 (L858R/T790M) and HCC827 (exon 19 deletion) cells with IC50 values of 4 nM and 9 nM, respectively [1]. While direct comparator data for p-EGFR inhibition are not reported in the same study, the compound's cellular potency aligns with or exceeds that of clinically approved mutant-selective inhibitors such as afatinib, which exhibits an antiproliferative IC50 of 22 nM in H1975 cells [2].

p-EGFR inhibition cellular target engagement HCC827 cells

In Vivo Tumor Growth Inhibition in H1975 Xenograft

In female athymic nude mice bearing H1975 (L858R/T790M) xenografts, oral administration of EGFR-IN-1 hydrochloride at 30 mg/kg once daily for two weeks resulted in significant tumor growth inhibition without noticeable body weight loss [1]. In contrast, gefitinib, a first-generation TKI, is largely ineffective as monotherapy in T790M-driven xenograft models due to acquired resistance [2]. The compound achieved a Cmax of 0.10 μM at 2 hours post-dose with an AUC0-inf of 0.33 μM·h and sustained >50% reduction in EGFR phosphorylation for over 12 hours [1].

xenograft oral bioavailability tumor growth inhibition

EGFR-IN-1 hydrochloride Research Applications


In Vitro Studies of T790M-Mediated Acquired Resistance in NSCLC

EGFR-IN-1 hydrochloride is ideally suited for in vitro investigation of gefitinib- and erlotinib-resistant NSCLC cell lines harboring the L858R/T790M double mutation (e.g., H1975). Its 4 nM antiproliferative IC50 enables robust target engagement at low concentrations, minimizing off-target effects and solvent-related artifacts [1]. Researchers can employ this compound to delineate signaling pathways downstream of mutant EGFR and to evaluate combination strategies with other targeted agents or chemotherapeutics.

In Vivo Xenograft Efficacy and Tolerability Studies

The oral bioavailability and sustained target suppression (>50% p-EGFR inhibition for >12 h at 30 mg/kg) of EGFR-IN-1 hydrochloride support its use in mouse xenograft models of T790M-positive NSCLC [1]. The lack of body weight loss during two-week daily dosing indicates a favorable tolerability profile, allowing for extended treatment regimens necessary to assess tumor growth kinetics and acquired resistance mechanisms [1].

Selectivity Profiling and Off-Target Liability Assessment

EGFR-IN-1 hydrochloride demonstrates high selectivity against a panel of 100 kinases [1], making it a valuable tool for studies requiring clean kinase inhibition profiles. This selectivity reduces the confounding effects of off-target kinase inhibition when investigating EGFR-specific signaling events or when using the compound as a control in comparative inhibitor studies.

Structural Biology and Covalent Binding Mechanism Studies

As an irreversible covalent inhibitor of the L858R/T790M EGFR kinase domain, EGFR-IN-1 hydrochloride can be utilized in mass spectrometry-based target engagement assays and X-ray crystallography studies to elucidate the structural basis of mutant-selective covalent inhibition [1]. Its defined acrylamide warhead and oxopyrido[2,3-d]pyrimidine scaffold provide a template for further medicinal chemistry optimization.

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